2-(1-Oxoisochroman-3-carboxamido)benzoic acid
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Overview
Description
2-(1-Oxoisochroman-3-carboxamido)benzoic acid is a complex organic compound with a unique structure that includes an isochroman ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxoisochroman-3-carboxamido)benzoic acid typically involves the ring opening of 3-arylisocoumarins with an excess of morpholine, followed by functionalization into enaminoketones using C-formylation with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Upon acidic hydrolysis, these enaminoketones are transformed into 3-aryl-1H-isochromene-4-carbaldehydes .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1-Oxoisochroman-3-carboxamido)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the carboxamido and benzoic acid moieties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of isochroman and benzoic acid, which can be further functionalized for specific applications .
Scientific Research Applications
2-(1-Oxoisochroman-3-carboxamido)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Oxoisochroman-3-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant potential for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-Oxoisochroman-3-carboxamido)benzoic acid include:
- Isoflavones
- Pyrazoles
- Oxazoles
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-15(18-13-8-4-3-7-12(13)16(20)21)14-9-10-5-1-2-6-11(10)17(22)23-14/h1-8,14H,9H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGXWFYACBINND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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